molecular formula C15H22N2O3 B13774817 Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- CAS No. 92700-21-5

Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-

Cat. No.: B13774817
CAS No.: 92700-21-5
M. Wt: 278.35 g/mol
InChI Key: QRSUEMINGJQHFV-UHFFFAOYSA-N
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Description

ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY-: is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetanilide core structure with additional functional groups, including a dimethylcarbamoylmethyl and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- typically involves the reaction of acetanilide with appropriate reagents to introduce the dimethylcarbamoylmethyl and propoxy groups

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of rubber accelerators and stabilizers.

Mechanism of Action

The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetanilide: A simpler analog without the dimethylcarbamoylmethyl and propoxy groups.

    N-Phenylacetamide: Another related compound with similar structural features.

    Paracetamol (Acetaminophen): A well-known analgesic and antipyretic with a similar acetanilide core.

Uniqueness: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is unique due to the presence of the dimethylcarbamoylmethyl and propoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

92700-21-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

QRSUEMINGJQHFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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